Arazide
Description
Arazide (9-β-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine) is a nucleoside analog with significant antineoplastic activity. Its mechanism of action involves intracellular conversion to the 5'-triphosphate form (this compound triphosphate), which inhibits DNA synthesis by targeting DNA polymerase alpha (Pol α) . This compound demonstrates superior persistence in suppressing DNA synthesis compared to structurally related compounds like 9-β-D-arabinofuranosyladenine (araA), making it a potent candidate for cancer therapeutics .
Structurally, this compound features an azido (-N₃) group at the 2' position of the arabinofuranosyl sugar, distinguishing it from araA and enhancing its biochemical interactions with DNA polymerases .
Properties
IUPAC Name |
(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5+,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVJLCHSLGMHEY-GQTRHBFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69370-82-7 | |
| Record name | Arazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069370827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Arazide can be synthesized through several methods, including:
Halide Displacement: Azide generally displaces many leaving groups, such as bromide, iodide, and sulfonate, to give the azido compound.
From Alcohols: Aliphatic alcohols can be converted into azides via a variant of the Mitsunobu reaction, using hydrazoic acid.
From Epoxides and Aziridines: Trimethylsilyl azide and tributyltin azide have been used to convert epoxides and aziridines into azides.
Industrial Production Methods
Industrial production of azides typically involves the use of sodium azide due to its availability and reactivity. The process often includes the reaction of sodium azide with alkyl halides in polar aprotic solvents such as acetonitrile or dimethylsulfoxide .
Chemical Reactions Analysis
Types of Reactions
Arazide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide ion is a great nucleophile and can participate in nucleophilic substitution reactions (S_N2), displacing primary and secondary alkyl halides and sulfonates.
Reduction Reactions: Organic azides can be reduced to primary amines using reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Rearrangement Reactions: Acyl azides can undergo the Curtius rearrangement to form isocyanates.
Common Reagents and Conditions
Sodium Azide (NaN₃): Commonly used in substitution reactions.
Lithium Aluminium Hydride (LiAlH₄): Used for the reduction of azides to amines.
Catalytic Hydrogenation (Pd/C, H₂): Another method for reducing azides to amines.
Major Products Formed
Alkyl Azides: Formed from substitution reactions.
Primary Amines: Formed from the reduction of azides.
Isocyanates: Formed from the Curtius rearrangement of acyl azides.
Scientific Research Applications
Arazide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of arazide involves its reactivity as a nucleophile and its ability to participate in various chemical reactions. In biological systems, azides can inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions .
Comparison with Similar Compounds
Therapeutic Implications
This compound’s selectivity and persistence make it a promising candidate for cancers reliant on Pol α activity, such as leukemias and solid tumors. Its reduced impact on Pol β may mitigate toxicity to healthy cells, a common issue with araA and araC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
